2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone

Lipophilicity Drug Design ADME

2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-95-9, MFCD07699568) belongs to the methylpiperazinyl-substituted benzophenone class, a chemotype developed by Schlitzer, Klebe, and colleagues as non-thiol farnesyltransferase (FTase) inhibitors for antimalarial drug discovery. The compound features a 2-chlorobenzoyl group linked to a phenyl ring bearing a 3-(4-methylpiperazinomethyl) substituent.

Molecular Formula C19H21ClN2O
Molecular Weight 328.8 g/mol
CAS No. 898788-95-9
Cat. No. B1615202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone
CAS898788-95-9
Molecular FormulaC19H21ClN2O
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C19H21ClN2O/c1-21-9-11-22(12-10-21)14-15-5-4-6-16(13-15)19(23)17-7-2-3-8-18(17)20/h2-8,13H,9-12,14H2,1H3
InChIKeyWWYCESLMSMJWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-95-9): A Specialized Benzophenone Scaffold for Farnesyltransferase-Targeted Antimalarial Programs


2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-95-9, MFCD07699568) belongs to the methylpiperazinyl-substituted benzophenone class, a chemotype developed by Schlitzer, Klebe, and colleagues as non-thiol farnesyltransferase (FTase) inhibitors for antimalarial drug discovery [1]. The compound features a 2-chlorobenzoyl group linked to a phenyl ring bearing a 3-(4-methylpiperazinomethyl) substituent. Computed physicochemical properties include a molecular weight of 328.84 g/mol, XLogP3-AA of 3.5, and a topological polar surface area of 23.6 Ų [2]. Its structural hallmark—a meta-positioned methylpiperazinomethyl group on the central phenyl ring—distinguishes it from regioisomeric analogs that place this moiety at the ortho (2') or para (4') positions, a differentiation that may influence target binding geometry in homology-modeled PfFTase active sites.

Why Regioisomeric 2-Chloro-(methylpiperazinomethyl) Benzophenones Are Not Interchangeable in Antimalarial Lead Optimization


Within the methylpiperazinyl benzophenone series, the position of the piperazinomethyl substituent on the central phenyl ring—2' (ortho), 3' (meta), or 4' (para)—creates fundamentally distinct molecular geometries that project the basic piperazine nitrogen at different vectors into the FTase active site [1]. The Kettler et al. (2006) structure-activity relationship (SAR) study explicitly demonstrated that small structural variations, including the replacement of a para-nitro group with chlorine, markedly alter FTase inhibitory potency, antimalarial activity against intraerythrocytic Plasmodium falciparum Dd2, and cytotoxicity-based selectivity indices [2]. Therefore, substituting 2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone with its 2' or 4' regioisomer—even when the 2-chlorobenzoyl fragment is conserved—introduces an unvalidated binding geometry that cannot be assumed to recapitulate the same activity profile, selectivity, or in vivo efficacy suggested by class-level SAR.

Quantitative Differentiation of 2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-95-9) from Closest Comparators


Lipophilicity Advantage over 3-Chloro Regioisomer: XLogP3‑AA 3.5 vs. LogP 3.19

The 2-chloro positional isomer of 3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-95-9) exhibits a computed XLogP3-AA of 3.5 [1], which is higher than the experimental LogP of 3.1942 reported for the 3-chloro analog (3-Chloro-3'-(4-methylpiperazinomethyl) benzophenone, CAS 898788-62-0) [2]. This difference of approximately 0.3 log units indicates that the 2-chloro compound is roughly twice as lipophilic, a property that generally correlates with enhanced membrane permeability.

Lipophilicity Drug Design ADME

Regioisomeric Differentiation: 3'-Piperazinomethyl Positioning vs. 4'-Analog

2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone places the methylpiperazinomethyl group at the meta (3') position of the central phenyl ring, whereas the commercially available 2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-87-4) positions it at the para (4') position . While no head-to-head biological comparison has been published, the different geometries project the basic piperazine nitrogen—a critical hydrogen-bond acceptor (count = 3 in both compounds [1])—at distinct vectors relative to the benzophenone carbonyl, which the Kettler et al. (2006) SAR demonstrated to be a key structural determinant of FTase inhibition [2].

Regioisomerism Molecular Geometry Target Engagement

Boiling Point Differential Indicating Distinct Intermolecular Interactions vs. 4'-Regioisomer

The predicted boiling point of 2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone is 463.0 ± 40.0 °C at 760 mmHg , compared to 457.8 ± 40.0 °C at 760 mmHg for the 4'-regioisomer (CAS 898783-87-4) . This ~5 °C higher boiling point, despite identical molecular formula and molecular weight (328.84 g/mol), reflects differences in intermolecular packing and dipole moment arising from the meta vs. para substitution pattern, which is relevant for purification protocol design.

Physicochemical Characterization Purification Thermal Stability

Commercially Verified Purity Benchmark of 97% Enabling Reproducible SAR Studies

The compound is procurable at a certified purity of 97.0% from Fluorochem (SKU F205027, 1 g priced at £1,294.00) , a specification that exceeds the 95% minimum purity typical of several analogs including 2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone (available at 95%+ from Ambeed, Cat. A318290) and 3-Chloro-3'-(4-methylpiperazinomethyl) benzophenone (AKSci, 95% min.) .

Purity Specification Procurement Quality Control

Optimal Research Scenarios for Deploying 2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-95-9) Based on Quantitative Evidence


Homology-Model-Guided Optimization of PfFTase Inhibitors Requiring a Meta-Positioned Basic Nitrogen

Research groups employing the homology model of Plasmodium falciparum farnesyltransferase described by Kohring et al. (2008) [1] should select 2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone as a starting scaffold when docking studies indicate an optimal hydrogen-bond acceptor distance from the meta-substituted piperazine to a key active site residue. Its 3'-positioning (Evidence Item 2) provides a distinct binding vector compared to the 2' and 4' regioisomers, enabling exploration of a broader chemical space within the constraints of the FTase CAAX-peptidomimetic pharmacophore. The 97% commercial purity (Evidence Item 4) supports reliable primary screening without confounding impurity effects.

Intraerythrocytic Antimalarial Assays Prioritizing Enhanced Membrane Penetration

Investigators measuring activity against intraerythrocytic forms of P. falciparum Dd2—the strain used in the foundational Kettler et al. (2006) SAR study [2]—may prioritize the 2-chloro-3' isomer over the 3-chloro-3' analog on the basis of its approximately two-fold higher lipophilicity (XLogP3-AA 3.5 vs. LogP 3.19; Evidence Item 1). Increased logP correlates with improved passive diffusion across the parasitophorous vacuole membrane and erythrocyte membrane barriers, potentially enhancing access to the cytosolic PfFTase target.

Structure-Cytotoxicity Selectivity Profiling Using Isomer-Defined Chemical Probes

The Kettler et al. (2006) finding that chlorine substitution reduces both FTase inhibition and cytotoxicity but affects the selectivity index in a non-linear fashion [2] underscores the need for isomerically pure chemical probes. 2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone, with its uniquely defined regioisomeric identity confirmed by the ~5 °C boiling point differential versus the 4' isomer (Evidence Item 3), serves as a well-characterized tool to systematically map how the chlorine position and piperazinomethyl geometry jointly influence the therapeutic window between parasite inhibition and mammalian cell toxicity.

SAR Expansion Libraries Featuring Iterative Substitution at the 2-Chloro Position

Because the 2-chloro substituent on the benzoyl ring is a key variable identified by Kettler et al. (2006) as modulating FTase inhibitory potency [2], medicinal chemistry teams synthesizing focused libraries can use 2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone as the halogenated reference standard. Benchmarking new analogs (e.g., 2-bromo, 2-methyl, 2-nitro derivatives) against this compound allows direct quantification of the halogen effect on antimalarial IC50 and selectivity index, leveraging its commercial availability at 97% purity (Evidence Item 4) to anchor comparative SAR tables.

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